molecular formula C7H13NO4 B11748182 Dimethyl 2-amino-3-methylsuccinate

Dimethyl 2-amino-3-methylsuccinate

Cat. No.: B11748182
M. Wt: 175.18 g/mol
InChI Key: ASDPWFLONREADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-amino-3-methylsuccinate is an organic compound with the molecular formula C₇H₁₃NO₄ It is a derivative of succinic acid and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-amino-3-methylsuccinate can be synthesized through the esterification of 2-amino-3-methylsuccinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of fixed bed reactors combined with distillation to optimize yield and purity . The integration of reactive distillation can be advantageous, although it may require careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-amino-3-methylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-amino-3-methylsuccinate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-amino-3-methylsuccinate is unique due to the presence of both amino and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields .

Biological Activity

Dimethyl 2-amino-3-methylsuccinate (DMAMS) is an organic compound notable for its structural features, including both amine and carboxylate functional groups. This compound, with the molecular formula C7H13NO4C_7H_{13}NO_4, is primarily utilized in the synthesis of pharmaceuticals and fine chemicals. Its unique structure allows it to participate in various biochemical pathways, making it a compound of significant interest in medicinal chemistry.

The biological activity of DMAMS is attributed to its ability to interact with specific molecular targets within biological systems. It can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways crucial for various physiological functions. For example, DMAMS has been implicated in studies involving amino acid metabolism and enzyme activity modulation, particularly in the context of metabolic disorders and therapeutic applications.

DMAMS undergoes several chemical reactions that enhance its biological activity:

  • Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions, allowing the formation of various derivatives.

These reactions are essential for modifying DMAMS's structure to tailor its properties for specific applications.

Research Applications

DMAMS has several applications in scientific research:

  • Enzyme-Catalyzed Reactions : It serves as a substrate in studies examining metabolic pathways involving amino acids and esters.
  • Pharmaceutical Synthesis : DMAMS is a building block for synthesizing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals .
  • Biochemical Studies : Interaction studies focus on DMAMS's binding affinities with receptors or enzymes, elucidating its potential pharmacological effects.

Comparative Analysis with Related Compounds

To understand DMAMS's unique properties, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Dimethyl succinateC6H10O4C_6H_{10}O_4Simple diester; used in organic synthesis
Dimethyl malonateC7H12O4C_7H_{12}O_4Similar ester structure; used as a building block
Dimethyl methylsuccinateC7H12O4C_7H_{12}O_4Contains methyl groups; used in various reactions
2-Amino-3-methylsuccinic acidC5H9NO4C_5H_{9}NO_4Directly related; important in amino acid metabolism

DMAMS stands out due to its specific combination of functional groups, enhancing its potential interactions within biological systems compared to simpler esters or acids.

Case Studies

  • Enzyme Interaction Studies : Research has demonstrated that DMAMS can influence enzyme activity related to amino acid metabolism. In particular, studies have shown that DMAMS can modulate the activity of specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits for metabolic disorders .
  • Synthesis of Active Pharmaceutical Ingredients : DMAMS has been utilized as a precursor in the synthesis of various APIs. Its role as a building block allows for the development of compounds with enhanced efficacy and specificity for therapeutic targets .

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

dimethyl 2-amino-3-methylbutanedioate

InChI

InChI=1S/C7H13NO4/c1-4(6(9)11-2)5(8)7(10)12-3/h4-5H,8H2,1-3H3

InChI Key

ASDPWFLONREADP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)C(=O)OC

Origin of Product

United States

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